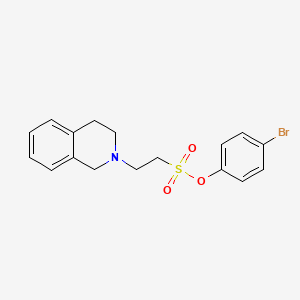

4-Bromophenyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo es un compuesto orgánico sintético que pertenece a la clase de ésteres sulfonatos. Presenta un grupo bromofenilo y una porción de tetrahidroisoquinolina, lo que lo convierte en un tema interesante para la investigación en química medicinal y síntesis orgánica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo normalmente implica los siguientes pasos:

Formación de Tetrahidroisoquinolina: El material de partida, la isoquinolina, se reduce utilizando estaño y ácido clorhídrico o sodio y etanol para formar 1,2,3,4-tetrahidroisoquinolina.

Sulfonación: La tetrahidroisoquinolina luego se hace reaccionar con cloruro de etano-1-sulfonilo en presencia de una base como trietilamina para formar el éster sulfonato.

Bromación: Finalmente, el compuesto se broma utilizando bromo o un agente bromante para introducir el grupo bromofenilo.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto probablemente implicarían pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como recristalización y cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo puede sufrir varias reacciones químicas, que incluyen:

Oxidación: La porción de tetrahidroisoquinolina se puede oxidar para formar derivados de isoquinolina.

Reducción: El grupo bromofenilo se puede reducir a un grupo fenilo.

Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.

Sustitución: Se pueden utilizar nucleófilos como azida de sodio (NaN3) o tiourea en condiciones básicas.

Productos Principales

Oxidación: Derivados de isoquinolina.

Reducción: Derivados de fenilo.

Sustitución: Varios derivados de fenilo sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.

Mecanismo De Acción

El mecanismo de acción del 2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo involucra su interacción con varios objetivos moleculares y vías:

Objetivos Moleculares: Puede interactuar con enzimas y receptores involucrados en la neurotransmisión y la señalización celular.

Comparación Con Compuestos Similares

Compuestos Similares

2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo: Único debido a su combinación específica de porciones de bromofenilo y tetrahidroisoquinolina.

Derivados de 1,2,3,4-tetrahidroisoquinolina: Estos compuestos comparten el núcleo de tetrahidroisoquinolina pero difieren en sus sustituyentes, lo que lleva a diversas actividades biológicas.

Ésteres Sulfonatos: Compuestos con diferentes grupos aromáticos unidos al éster sulfonato, que exhiben diferentes reactividades químicas y aplicaciones.

Unicidad

La singularidad del 2-(1,2,3,4-tetrahidroisoquinolin-2-il)etano-1-sulfonato de 4-bromofenilo radica en sus dos grupos funcionales, que le permiten participar en diversas reacciones químicas y exhibir una gama de actividades biológicas.

Propiedades

Fórmula molecular |

C17H18BrNO3S |

|---|---|

Peso molecular |

396.3 g/mol |

Nombre IUPAC |

(4-bromophenyl) 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanesulfonate |

InChI |

InChI=1S/C17H18BrNO3S/c18-16-5-7-17(8-6-16)22-23(20,21)12-11-19-10-9-14-3-1-2-4-15(14)13-19/h1-8H,9-13H2 |

Clave InChI |

AVQSNKASFVVGSE-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC2=CC=CC=C21)CCS(=O)(=O)OC3=CC=C(C=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12135871.png)

![3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12135874.png)

![1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135877.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12135879.png)

![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-naphthalen-2-yl-ethanone](/img/structure/B12135882.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-bromophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12135903.png)

![(5Z)-5-(2-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135909.png)

![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12135917.png)

![(5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12135922.png)

![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135947.png)

}-N-naphthylaceta mide](/img/structure/B12135950.png)

![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)